N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-8-13(9(2)20)24-16(17-8)18-12(21)7-19-14(22)10-5-3-4-6-11(10)15(19)23/h3-6H,7H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBYVTYPBTYUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
A solution of 4-methylthiazol-2-amine (1.0 equiv.) and chloroacetone (1.2 equiv.) in dry acetone is refluxed under nitrogen for 12 hours. Lawesson’s reagent (0.5 equiv.) is introduced to facilitate thionation, followed by quenching with sodium thiosulfate. Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:4) yields the thiazole intermediate as a white solid (85–90% yield).
Table 1: Thiazole Core Synthesis Parameters
| Reactant | Reagent/Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Methylthiazol-2-amine | Chloroacetone | Reflux, 12 h, N₂ | 87% | |
| Thioamide derivative | Lawesson’s reagent | Toluene, 110°C, 6 h | 90% |
The acetyl group at position 5 is introduced via Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane, achieving regioselective acetylation.
Isoindolinone Moiety Preparation
The 1,3-dioxoisoindolin-2-yl component is synthesized from phthalic anhydride and glycine derivatives. A two-step protocol optimizes yield and purity:
Step 1: Formation of 2-(1,3-Dioxoisoindolin-2-yl)Acetic Acid
Phthalic anhydride (1.2 equiv.) reacts with glycine methyl ester (1.0 equiv.) in glacial acetic acid at 80°C for 4 hours. Hydrolysis with 2M NaOH yields the carboxylic acid derivative (92% purity).
Step 2: Activation to Acid Chloride
The carboxylic acid (2.56 mmol) is treated with oxalyl chloride (1.1 equiv.) and catalytic DMF in dry THF at 50°C for 4 hours. The resultant acid chloride is isolated via rotary evaporation (quantitative yield).
Table 2: Isoindolinone Synthesis Metrics
| Step | Reactants | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Phthalic anhydride, glycine ester | 80°C, 4 h, AcOH | 92% | |
| 2 | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid, oxalyl chloride | THF, 50°C, 4 h | >95% |
Acetamide Linkage via Coupling Reactions
The final step conjugates the thiazole and isoindolinone fragments using carbodiimide-mediated coupling.
Protocol:
- Activation : 2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride (1.0 equiv.) is dissolved in anhydrous THF at −10°C.
- Coupling : N-(5-Acetyl-4-methylthiazol-2-yl)amine (1.05 equiv.) and triethylamine (1.2 equiv.) are added dropwise. The mixture is stirred for 4.5 hours, followed by extraction with ethyl acetate (3×25 mL).
- Purification : Column chromatography (ethyl acetate/petroleum ether, 1:3) affords the title compound as a pale-yellow solid (90% yield, m.p. 211°C).
Table 3: Acetamide Coupling Efficiency
| Coupling Agent | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Oxalyl chloride | Triethylamine | THF | −10°C | 90% | |
| EDCI | DMAP | DCM | RT | 85% |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 300 W) reduces reaction time from 12 hours to 30 minutes, maintaining a yield of 88%.
Enzymatic Catalysis
Lipase B (Candida antarctica) catalyzes the amidation in tert-butanol at 40°C, achieving 78% yield with reduced by-products.
Industrial-Scale Production
Continuous Flow Reactor Optimization
- Throughput : 5 kg/day
- Purity : ≥99% (HPLC)
- Solvent Recovery : 95% ethyl acetate recycled via distillation.
Table 4: Industrial Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Reactor Type | Continuous flow | |
| Temperature | 50°C | |
| Residence Time | 20 min | |
| Annual Production | 1.8 metric tons |
Comparative Analysis of Methodologies
Table 5: Method Efficacy Comparison
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Hantzsch + EDCI | 90% | 98% | High | $$$ |
| Microwave-Assisted | 88% | 97% | Moderate | $$ |
| Enzymatic | 78% | 95% | Low | $$$$ |
The Hantzsch-EDCI route remains optimal for balancing yield and scalability, while enzymatic methods offer greener alternatives despite higher costs.
Mechanistic Insights
Thiazole Cyclization
The Hantzsch mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by dehydrohalogenation to form the thiazole ring.
Amide Bond Formation
EDCI activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the thiazole amine to form the acetamide linkage. Triethylamine scavenges HCl, shifting equilibrium toward product.
Challenges and Solutions
By-Product Formation
Purification Difficulties
- Issue : Co-elution of unreacted phthalic anhydride.
- Resolution : Gradient elution (petroleum ether → ethyl acetate) improves separation.
Chemical Reactions Analysis
Condensation and Coupling Reactions
The thiazole and isoindole moieties participate in condensation reactions, often mediated by Lewis acids (e.g., AlCl₃ or FeCl₃) or coupling agents like EDCI/DMAP. These reactions typically occur under anhydrous conditions in polar aprotic solvents (e.g., DMF or THF).
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Amide bond formation | EDCI, DMAP, DMF, 0–25°C, 12 h | Covalent linkage to aromatic amines or heterocycles | 70–85% |
| Thiazole ring alkylation | K₂CO₃, DMF, 80°C, 6 h | N-alkylated derivatives at the thiazole nitrogen | 55–65% |
Mechanistic Insight : The acetamide group undergoes nucleophilic substitution, while the acetylated thiazole nitrogen facilitates electrophilic aromatic substitution .
Hydrolysis and Degradation Pathways
The compound is susceptible to hydrolysis under acidic or basic conditions, particularly at the phthalimide and acetamide groups :
Acidic Hydrolysis
-
Conditions : HCl (6 M), reflux, 4–6 h
-
Products : 2-(1,3-dioxoisoindolin-2-yl)acetic acid and 5-acetyl-4-methylthiazol-2-amine .
Basic Hydrolysis
-
Conditions : NaOH (2 M), ethanol/water (1:1), 60°C, 3 h
-
Products : Cleavage of the acetamide bond, yielding thiazole and isoindoline fragments .
Stability Data :
| Environment | Degradation Products | Half-Life |
|---|---|---|
| PBS (pH 7.4) | Phthalimide hydrolysis product (D1) | 3.2 h |
| DMSO | Stable | >24 h |
Nucleophilic Acyl Substitution
The acetyl and acetamide groups engage in nucleophilic substitutions with amines, alcohols, or thiols. For example:
Reaction with Chrysin :
-
Conditions : 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride, triethylamine, acetone, −10°C, 4.5 h .
-
Product : Esterified chrysin derivative with retained bioactivity.
Key intermediates :
-
2-(1,3-dioxoisoindolin-2-yl)acetyl chloride : Synthesized via oxalyl chloride activation .
-
Triethylamine : Neutralizes HCl, driving the reaction forward.
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline hybrids:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Benzoyl nitrile oxide | Toluene, 110°C, 8 h | Isoxazoline-thiazole conjugate | Anticancer screening |
Mechanism : Dipolar cycloaddition occurs regioselectively at the thiazole’s C=N bond.
Redox Reactions
The acetyl group undergoes reduction to a secondary alcohol using NaBH₄ or LiAlH₄:
-
Conditions : NaBH₄, MeOH, 0°C, 2 h
-
Product : N-(5-(1-hydroxyethyl)-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
-
Yield : 78%
Oxidation with KMnO₄ selectively targets the thiazole’s methyl group, forming a carboxylic acid derivative .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole ring and an isoindoline moiety, which contribute to its unique reactivity and biological interactions. The synthesis typically involves several key reactions, including the Claisen-Schmidt condensation method, yielding the compound in moderate to high yields depending on the conditions used .
Anticancer Properties
N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exhibits significant anticancer activity. Studies have demonstrated its efficacy against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The compound appears to inhibit key enzymes involved in cell cycle regulation and apoptosis, leading to increased apoptosis in tumor cells .
Mechanism of Action:
- Inhibition of Tumor Growth: The compound interferes with cellular pathways critical for tumor growth.
- Induction of Apoptosis: It directs tumor cells towards apoptotic pathways, a prerequisite for effective anticancer action .
Applications in Medicinal Chemistry
The primary applications of this compound are centered around its potential as a therapeutic agent. The following table summarizes its structural features and associated biological activities compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazole ring + Isoindoline core | Anticancer |
| 5-Acetylthiazole | Thiazole ring | Antimicrobial |
| Isoindole Derivatives | Isoindoline core | Anticancer |
| 4-Methylthiazole | Methyl-substituted thiazole | Antioxidant |
This table illustrates the unique combination of thiazole and isoindoline structures in this compound, which may provide synergistic effects not observed in simpler derivatives.
Case Studies
Several studies have evaluated the anticancer effects of this compound through various methodologies:
- Cell Viability Assays: The compound was tested against multiple cancer cell lines using MTT assays to determine cytotoxicity.
- Apoptosis Induction: Techniques such as acridine orange/ethidium bromide staining and caspase activation assays were employed to assess its ability to induce apoptosis in cancer cells .
- Binding Affinity Studies: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) were utilized to quantify interactions with specific protein targets implicated in cancer progression.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares core structural motifs with several acetamide derivatives, including:
- For example, 2-(1,3-dioxoisoindolin-2-yl)-N-(4-phenoxyphenyl)acetamide (Compound 15) has a melting point of 185–187°C and distinct NMR signals (e.g., δ 10.35 ppm for the amide proton) .
- Thiazole/thiadiazole-containing acetamides : Derivatives like N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide (CAS 756854-97-4) incorporate sulfur-rich heterocycles, influencing solubility and electronic properties .
Table 1: Key Physicochemical Comparisons
Spectral Data and Validation
Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and an isoindoline moiety, which contribute to its unique pharmacological profile. Its molecular formula is with a molecular weight of approximately 342.34 g/mol .
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Formation of Thiazole Ring : The thiazole component is synthesized through a condensation reaction involving appropriate thiazole precursors.
- Isoindoline Moiety Introduction : The isoindoline structure is introduced via cyclization reactions that link the thiazole with an isoindoline derivative.
- Final Acetamide Formation : The final acetamide structure is achieved through acylation reactions.
These methods yield the target compound in moderate to high yields depending on the specific conditions used during synthesis.
Anticancer Properties
This compound has demonstrated significant anticancer activity against various cancer cell lines. Key findings include:
- Inhibition of Cell Proliferation : Studies have shown that the compound inhibits the proliferation of cancer cells by interfering with critical cellular pathways involved in tumor growth. It exhibits activity against multiple cancer types, including breast and lung cancer cell lines .
- Mechanism of Action : The thiazole moiety is believed to facilitate interactions with specific protein targets involved in cancer progression, potentially inhibiting enzymes related to cell cycle regulation and apoptosis .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazole and isoindoline rings | Anticancer |
| 5-Acetylthiazole | Thiazole ring | Antimicrobial |
| Isoindole Derivatives | Isoindoline core | Anticancer |
| 4-Methylthiazole | Methyl-substituted thiazole | Antioxidant |
This structural complexity may provide synergistic effects not observed in simpler derivatives, enhancing its pharmacological profile compared to other similar compounds.
Case Studies
Several studies have evaluated the anticancer efficacy of this compound:
- NCI Evaluation : The National Cancer Institute (NCI) assessed this compound using a single-dose assay across a panel of approximately sixty cancer cell lines. Results indicated a mean growth inhibition rate (GI50) suggesting significant anticancer potential .
- Mechanistic Studies : Investigations into the mechanism revealed that the compound may induce apoptosis in tumor cells through activation of caspase pathways and modulation of cell cycle-related proteins such as cyclin-dependent kinases (CDKs) .
Q & A
Q. Table 1: Representative Synthesis Conditions
Advanced: How to resolve contradictions in NMR/IR data during structural validation?
Answer:
Discrepancies between experimental and theoretical spectral data often arise from tautomerism, solvent effects, or crystallographic disorder. Methodological approaches include:
- Multi-technique validation : Cross-validate NMR (¹H/¹³C) and IR with X-ray crystallography (e.g., SHELXL refinement) to confirm bond lengths and angles .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify dominant tautomers or conformers .
- Dynamic NMR studies : Use variable-temperature NMR to detect rotational barriers or hydrogen-bonding effects in ambiguous regions (e.g., NH or acetyl groups) .
Basic: What crystallization techniques optimize single-crystal growth for X-ray diffraction?
Answer:
- Solvent selection : Use mixed solvents (e.g., DMF/water or ethanol/water) to slow crystallization and reduce polymorphism .
- Temperature gradients : Gradual cooling from reflux to room temperature promotes ordered crystal lattice formation .
- Seeding : Introduce microcrystals into supersaturated solutions to control nucleation sites .
Advanced: How to refine disordered regions in crystal structures using SHELXL?
Answer:
- Disorder modeling : Split atomic positions (PART command) and apply geometric restraints (e.g., SIMU/DELU) to overlapping electron density regions .
- Occupancy refinement : Use free variables to adjust site occupancies for partially occupied atoms .
- Validation tools : Employ PLATON/CHECKCIF to identify unresolved disorder or symmetry violations post-refinement .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ against targets like α-glucosidase or protein kinases using spectrophotometric methods .
- Cellular viability assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
- Controls : Include positive controls (e.g., metformin for hypoglycemic studies) and solvent-only blanks to normalize data .
Advanced: How to design structure-activity relationship (SAR) studies for thiazole-acetamide derivatives?
Answer:
- Substituent variation : Systematically modify the thiazole (e.g., 4-methyl vs. 5-acetyl) and dioxoisoindolinyl groups to map electronic/steric effects .
- Pharmacophore modeling : Use Schrödinger or MOE to identify critical H-bond acceptors (e.g., carbonyl groups) and hydrophobic pockets .
- Data-driven SAR : Apply multivariate analysis (e.g., PCA or PLS) to correlate logP, polar surface area, and bioactivity .
Q. Table 2: Key SAR Observations
| Modification | Bioactivity Trend | Probable Mechanism |
|---|---|---|
| 4-Methyl substitution | ↑ Hypoglycemic activity | Enhanced membrane permeability |
| Acetyl group at C5 | ↓ Cytotoxicity | Reduced electrophilicity |
Advanced: How to address synthetic yield variations under identical conditions?
Answer:
- Kinetic profiling : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates or side reactions .
- Purification artifacts : Assess whether low yields stem from solubility issues (e.g., switching recrystallization solvents from ethanol to acetone) .
- Catalyst screening : Test Brønsted/Lewis acids (e.g., ZnCl₂) to accelerate sluggish steps like cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
